molecular formula C21H18N2O2 B12941891 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine CAS No. 906668-47-1

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine

Cat. No.: B12941891
CAS No.: 906668-47-1
M. Wt: 330.4 g/mol
InChI Key: LKVIIEJHFZIZIX-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . The reaction conditions often involve the use of solvents like dichlorobenzene and dichloroethane to achieve high yields under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine stands out due to its unique chemical structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and as a versatile scaffold in drug discovery .

Properties

CAS No.

906668-47-1

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C21H18N2O2/c1-24-17-10-6-15(7-11-17)20-19-5-3-4-14-23(19)21(22-20)16-8-12-18(25-2)13-9-16/h3-14H,1-2H3

InChI Key

LKVIIEJHFZIZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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